molecular formula C6H6NO3S- B15252511 Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B15252511
M. Wt: 172.18 g/mol
InChI Key: OZRYBTFHGLOYSJ-HYXAFXHYSA-M
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Description

Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, yielding 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance selectivity, product yield, and environmental sustainability .

Chemical Reactions Analysis

Scientific Research Applications

Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can act as an inhibitor of enzymes such as metalloproteinases and phospholipases, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its diverse biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H6NO3S-

Molecular Weight

172.18 g/mol

IUPAC Name

(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)propanoate

InChI

InChI=1S/C6H7NO3S/c1-3(6(9)10)5-7-4(8)2-11-5/h2H2,1H3,(H,7,8)(H,9,10)/p-1/b5-3-

InChI Key

OZRYBTFHGLOYSJ-HYXAFXHYSA-M

Isomeric SMILES

C/C(=C/1\NC(=O)CS1)/C(=O)[O-]

Canonical SMILES

CC(=C1NC(=O)CS1)C(=O)[O-]

Origin of Product

United States

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